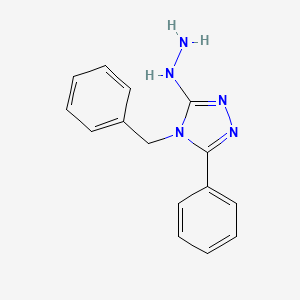

4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole family, which is known for its diverse pharmacological activities. The triazole derivatives are of significant interest due to their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents into the triazole ring. For instance, the synthesis of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was achieved by reacting a precursor with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Another related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in various intermolecular interactions. For example, the compound mentioned in crystallizes in the monoclinic space group and exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to the stability of the crystal structure. The molecular structure is crucial in determining the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including condensation to form Schiff bases, as seen in the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol . These reactions are often used to modify the structure of the triazole core and introduce new functional groups that can enhance the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points, can be confirmed by chromatographic methods like TLC and spectroscopic methods including IR and NMR . These properties are essential for the identification and characterization of the synthesized compounds. Additionally, the molecular electrostatic potential (MEP) map, atomic charges, and reactivity descriptors can be calculated using computational methods like DFT to predict the reactivity behavior of the compounds .

科学的研究の応用

Synthesis and Chemical Properties

4-Benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole has been synthesized through various methods, highlighting its chemical versatility. For example, Singh and Kandel (2013) described its synthesis by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde (Singh & Kandel, 2013). Alkyl derivatives of similar compounds were synthesized by Samvelyan et al. (2017), indicating the compound's potential for further chemical modification (Samvelyan et al., 2017).

Pharmacological Aspects

This compound and its derivatives have been studied for their pharmacological properties. Šermukšnytė et al. (2022) investigated triazole derivatives for their cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, indicating potential application in cancer research (Šermukšnytė et al., 2022). Patel, Khan, and Rajani (2010) explored triazole analogs for their antitubercular and antimicrobial activities, which includes derivatives of 1,2,4-triazoles (Patel, Khan, & Rajani, 2010).

Biochemical Research

The compound and its derivatives have been used in biochemical studies. For instance, Azimi et al. (2008) investigated the acid-base properties of triazole derivatives in ethanol/water mixtures, which is relevant in understanding their chemical behavior in different solvents (Azimi et al., 2008). In another study, Saleem et al. (2013) synthesized half-sandwich Ruthenium(II) complexes using triazole-based ligands, demonstrating the compound's potential in coordination chemistry (Saleem et al., 2013).

Material Science

In the field of material science, Al-Otaibi et al. (2020) analyzed triazole derivatives for their structural, nonlinear optical, electronic, and biological properties, indicating their potential applications in material science and engineering (Al-Otaibi et al., 2020).

作用機序

Target of Action

Triazole compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

The triazole ring in the compound can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme, thereby influencing its activity .

Biochemical Pathways

It’s suggested that triazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents, indicating their possible involvement in neurological pathways .

Pharmacokinetics

It’s noted that triazoles generally have a slow metabolic rate and good oral bioavailability .

Result of Action

Triazole compounds are known for their antimicrobial, anticonvulsant, and antidepressant properties .

特性

IUPAC Name |

(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c16-17-15-19-18-14(13-9-5-2-6-10-13)20(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYURIDFEWSRLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=C2NN)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)

![1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3010631.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3010632.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B3010634.png)

![Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3010636.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)

![4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3010638.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)